1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is often explored in medicinal chemistry due to its potential biological activities. The presence of a fluorophenyl group and a propylsulfanyl group may influence its chemical properties and biological interactions.
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The result of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of cell proliferation . This is evidenced by its cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes . Additionally, it has been suggested to have potential inhibitory effects on protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The effects of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine on cellular processes are significant. It has been reported to inhibit the growth of certain cell lines . Furthermore, it has been suggested to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine involves binding interactions with biomolecules and changes in gene expression. It has been reported to inhibit protein kinases, which could lead to changes in cell growth, differentiation, migration, and metabolism .
Temporal Effects in Laboratory Settings
It has been reported to suppress inflammation in different mouse models , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. While specific dosage effects have not been reported, it has been shown to suppress inflammation in different mouse models , indicating potential dose-dependent effects.
Metabolic Pathways
It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.
Attachment of the propylsulfanyl group: This could be done through a nucleophilic substitution reaction using a propylthiol reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group could yield propylsulfoxide or propylsulfone derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-fluorophenyl)-4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the fluorophenyl and propylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZOTEQENOAQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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